4-(1,1-DIFLUOROETHYL)BIPHENYL
Overview
Description
4-(1,1-DIFLUOROETHYL)BIPHENYL is an organic compound that features a difluoroethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-DIFLUOROETHYL)BIPHENYL typically involves the difluoroethylation of arylboronic acids. One common method uses 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent in the presence of a nickel catalyst . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction parameters is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-DIFLUOROETHYL)BIPHENYL undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce difluoroethyl alcohols .
Scientific Research Applications
4-(1,1-DIFLUOROETHYL)BIPHENYL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 4-(1,1-DIFLUOROETHYL)BIPHENYL exerts its effects involves the interaction of the difluoroethyl group with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, leading to changes in reactivity and binding affinity. The difluoroethyl group can mimic other functional groups, allowing the compound to interact with various biological pathways and molecular targets .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
1,1-Difluoroethane (HFC-152a): An industrial product used as a refrigerant.
1,1-Difluoroethylated aromatics: Compounds with similar structures and properties.
Uniqueness: 4-(1,1-DIFLUOROETHYL)BIPHENYL is unique due to its specific arrangement of the difluoroethyl group on the phenyl ring. This configuration imparts distinct steric and electronic properties, making it valuable in various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCDZPTUSABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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